N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S/c1-20(2)28(24,25)21-7-5-12(6-8-21)10-18-16(22)17(23)19-13-3-4-14-15(9-13)27-11-26-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAHVHCXKCOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like copper(I) iodide.
Introduction of the piperidine ring: The piperidine ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction using a palladium catalyst such as PdCl2 and a ligand like xantphos.
Formation of the oxalamide group: This step involves the reaction of the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure often exhibit anticancer properties. For instance, similar compounds have shown effectiveness as inhibitors of tyrosine kinases, which are crucial in cancer progression. A notable study demonstrated that derivatives of benzodioxole could inhibit c-Src and Abl kinases at low nanomolar concentrations, leading to reduced tumor growth in vivo models .
Neuroprotective Effects
The compound's piperidine component suggests potential neuroprotective applications. Studies have indicated that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. The specific compound may also interact with serotonin receptors, contributing to its neuroprotective effects .
Antimicrobial Properties
Benzodioxole derivatives have been explored for their antimicrobial activities. For example, compounds with similar structures have demonstrated efficacy against a range of bacterial strains. The sulfonamide group present in the compound is known for its antibacterial properties, making it a candidate for further exploration in antibiotic development .
Case Study 1: Anticancer Research
In a preclinical study, a related compound demonstrated significant tumor suppression in xenograft models of pancreatic cancer when administered orally. The study highlighted the importance of the benzodioxole moiety in enhancing the compound's selectivity and potency against cancer cells .
Case Study 2: Neuropharmacology
Another investigation into piperidine derivatives revealed that they could improve memory retention in animal models of Alzheimer's disease. The findings suggested that these compounds might enhance synaptic plasticity through modulation of cholinergic pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Pathways Involved: The compound may activate apoptotic pathways by modulating the activity of proteins such as caspases and Bcl-2 family members.
Comparison with Similar Compounds
Structural and Functional Insights
Target vs. QOD: The target compound replaces QOD’s tetrahydroquinolinylethyl group with a dimethylsulfamoyl-piperidinylmethyl moiety. This substitution likely improves solubility and target binding due to the sulfamoyl group’s polar nature and hydrogen-bonding capacity . QOD’s tetrahydroquinoline group, while rigid, may limit conformational flexibility during enzyme interaction . Synthesis complexity is higher for the target compound, as piperidinylmethyl sulfamoylation requires multi-step protocols compared to QOD’s straightforward alkylation (e.g., ethyl linkage in QOD) .
Target vs. ICD: ICD’s indole carboxamide and biphenyl groups confer strong hydrophobic interactions with falcipain-2, but its poor solubility limits bioavailability.
Its short HPLC retention time (1.63 min) under TFA-modified conditions suggests high polarity, supporting the hypothesis that sulfamoyl derivatives exhibit favorable solubility profiles .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that belongs to a class of molecules with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a piperidine derivative. The molecular formula is , with a molecular weight of 396.48 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 396.48 g/mol |
| LogP | 1.9664 |
| Polar Surface Area | 70.038 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The benzodioxole ring facilitates π-π stacking interactions, while the piperidine moiety may enhance binding affinity through hydrogen bonding and van der Waals forces.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds related to benzodioxole structures often exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have demonstrated that this compound has cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests it may offer protective effects against neurodegenerative diseases. Research indicates potential benefits in reducing oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodioxole derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
- Neuroprotection : A recent investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that the compound reduced amyloid-beta aggregation and improved cognitive function in animal models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide?
- Methodology : Multi-step organic synthesis is required, including:
- Step 1 : Formation of the benzodioxol-5-yl intermediate via coupling reactions.
- Step 2 : Attachment of the dimethylsulfamoyl-piperidinylmethyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Final ethanediamide linkage via condensation under anhydrous conditions (e.g., using DCC/DMAP).
- Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–60°C), and purification via column chromatography .
Q. How can the structural integrity of this compound be validated experimentally?
- Techniques :
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve 3D conformation and bond angles .
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to confirm substituent positions and amide linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Approach :
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., falcipain for antimalarial activity) using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
- Molecular Docking : Predict binding affinity to targets like GPCRs or kinases using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic yields of the dimethylsulfamoyl-piperidinylmethyl intermediate be optimized?
- Strategies :
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance coupling efficiency .
- Solvent Screening : Compare DMSO, THF, and toluene for reaction kinetics and byproduct suppression .
- Workflow Table :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | PdCl(dppf) | DMSO | 72 |
| 2 | Pd(PPh) | THF | 85 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Dynamic Effects : Assess rotational barriers in the ethanediamide group via variable-temperature NMR .
- Solvent Artifacts : Re-run spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidized sulfamoyl groups) .
Q. What computational methods predict its metabolic stability and degradation pathways?
- Protocol :
- MD Simulations : Run 100-ns trajectories in GROMACS to model interactions with cytochrome P450 enzymes .
- QM/MM Calculations : Identify reactive sites (e.g., benzodioxole ring) prone to oxidative cleavage .
- Table : Predicted Metabolic Pathways
| Site | Enzyme | Half-life (h) |
|---|---|---|
| Benzodioxole | CYP3A4 | 2.5 |
| Sulfamoyl | CYP2D6 | 5.8 |
Q. How to design a structure-activity relationship (SAR) study for analogs with improved solubility?
- Design Framework :
- Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at the piperidin-4-ylmethyl position .
- Assays : Measure logP (shake-flask method) and aqueous solubility (UV-Vis quantification) .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituents with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

